(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride
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Overview
Description
(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride typically involves the reaction of (4-Methyl-1,3-oxazol-5-yl)methanol with an amine source under acidic conditions. One common method involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives .
Scientific Research Applications
(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,3-oxazol-4-yl)methanamine hydrochloride: Similar in structure but with a different substitution pattern on the oxazole ring.
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride: Contains a propyl group instead of a methyl group, leading to different chemical properties.
(5-Methoxymethyl-1,3-oxazol-4-yl)methanamine hydrochloride: Features a methoxymethyl group, which affects its reactivity and applications.
Uniqueness
(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by its oxazole ring, which contributes to its unique reactivity and biological properties. The molecular formula is C6H8ClN3O, and it is typically synthesized through the reaction of (4-Methyl-1,3-oxazol-5-yl)methanol with an amine source under acidic conditions to form the hydrochloride salt.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various synthesized compounds, it was found to have moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus .
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by increasing p53 expression levels and caspase-3 cleavage . This suggests a potential mechanism for its anticancer effects, highlighting its role in modulating apoptotic pathways.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as a ligand for various enzymes or receptors, thereby modulating their activity.
- Cell Signaling Pathways : It influences critical signaling pathways involved in cell growth and apoptosis, which is essential for its anticancer properties .
- Oxidative Stress : By affecting oxidative stress levels within cells, it may enhance the efficacy of other therapeutic agents.
Case Studies
Several studies have explored the efficacy of this compound in different contexts:
- Antimicrobial Efficacy : A comprehensive evaluation of synthesized oxazole derivatives showed that this compound exhibited significant antibacterial activity compared to other derivatives tested .
- Cancer Cell Line Studies : In experiments with MCF-7 cells, the compound's ability to induce apoptosis was linked to its capacity to upregulate pro-apoptotic factors and downregulate anti-apoptotic proteins .
Comparative Analysis
When compared to similar compounds such as (5-Methyl-1,3-oxazol-4-yl)methanamine hydrochloride and (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride, this compound shows unique properties due to its specific substitution pattern on the oxazole ring .
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
(4-Methyl-1,3-oxazol-5-yl)methanamine HCl | Moderate | Significant |
(5-Methyl-1,3-oxazol-4-yl)methanamine HCl | Low | Moderate |
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine HCl | Moderate | Low |
Properties
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGJULCJIJFJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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